REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]=[CH:12][CH3:13])[CH:6]=1.C([O-])(O)=O.[Na+].[H][H]>[Pd].CCOC(C)=O.CCO>[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][CH2:12][CH3:13])[CH:6]=1 |f:1.2|
|
Name
|
1-(methoxymethoxy)-3-(1-propenyl)benzene
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
COCOC1=CC(=CC=C1)C=CC
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The round-bottom flask was purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
the Celite was washed well with EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
COCOC1=CC(=CC=C1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |